

# A Comprehensive Technical Guide to N,N-Diethyl-2,3-dimethoxybenzamide

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## Compound of Interest

Compound Name:	<i>N,N-Diethyl-2,3-dimethoxybenzamide</i>
CAS No.:	30577-84-5
Cat. No.:	B15341269

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Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of **N,N-diethyl-2,3-dimethoxybenzamide**, a substituted benzamide of interest in medicinal chemistry and materials science. We will delve into its core physicochemical properties, with a primary focus on the determination and verification of its molecular weight, alongside practical, field-tested protocols for its synthesis and analytical validation.

## Section 1: Chemical Identity and Physicochemical Properties

The subject of this guide, the diethyl derivative of 2,3-dimethoxybenzamide, is formally identified as **N,N-diethyl-2,3-dimethoxybenzamide**. Its unique structure, featuring a benzene ring substituted with two adjacent methoxy groups and a diethylamide functional group, dictates its chemical behavior and physical characteristics.

The molecular weight of a compound is a fundamental property, critical for stoichiometric calculations in synthesis, quantitative analysis, and pharmacokinetic modeling. It is determined by summing the atomic weights of all constituent atoms in its molecular formula.

A summary of the key physicochemical properties for **N,N-diethyl-2,3-dimethoxybenzamide** is presented below.

Table 1: Core Physicochemical Properties of **N,N-Diethyl-2,3-dimethoxybenzamide**

Property	Value	Source / Method
IUPAC Name	N,N-diethyl-2,3-dimethoxybenzamide	Lexichem TK 2.7.0
Molecular Formula	C <sub>13</sub> H <sub>19</sub> NO <sub>3</sub>	PubChem
Molecular Weight	237.29 g/mol	Computed by PubChem 2.2
Exact Mass	237.13649386 Da	Computed by PubChem 2.2
CAS Number	26831-23-4	EPA DSSTox
Canonical SMILES	<chem>CCN(CC)C(=O)C1=C(C=CC=C1OC)OC</chem>	PubChem
InChI Key	IAYLKNZJXXGZBA-UHFFFAOYSA-N	PubChem

Causality Insight: The presence of the two methoxy groups and the diethylamide group significantly influences the molecule's polarity, solubility, and potential for hydrogen bonding, which are critical factors in its interaction with biological systems and its behavior in various solvents. The molecular weight is the cornerstone for all quantitative work involving this molecule.

## Section 2: Synthesis and Purification Protocol

The synthesis of **N,N-diethyl-2,3-dimethoxybenzamide** is most commonly achieved via the amidation of 2,3-dimethoxybenzoic acid. This involves converting the carboxylic acid into a more reactive species, such as an acyl chloride, which then readily reacts with diethylamine.

**Expertise & Experience:** While several coupling agents can be used, the conversion to an acyl chloride using thionyl chloride ( $\text{SOCl}_2$ ) is a robust and widely adopted method due to its efficiency and the volatile nature of its byproducts ( $\text{SO}_2$  and  $\text{HCl}$ ), which simplifies purification. The choice of an anhydrous aprotic solvent like dichloromethane (DCM) is critical to prevent unwanted side reactions with water.

**Experimental Protocol:** Synthesis via Acyl Chloride Intermediate

**Objective:** To synthesize **N,N-diethyl-2,3-dimethoxybenzamide** from 2,3-dimethoxybenzoic acid.

**Materials:**

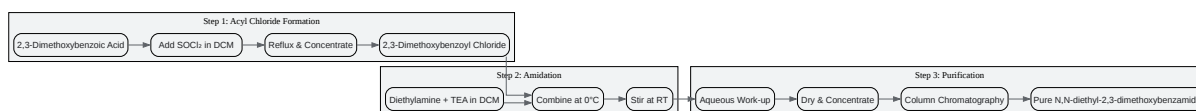
- 2,3-dimethoxybenzoic acid
- Thionyl chloride ( $\text{SOCl}_2$ )
- Diethylamine
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA) or Pyridine (as an acid scavenger)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Standard laboratory glassware, magnetic stirrer, and reflux apparatus

**Procedure:**

- Activation of Carboxylic Acid:
  - In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 1.0 equivalent of 2,3-dimethoxybenzoic acid in anhydrous DCM.

- Add 1.2 equivalents of thionyl chloride dropwise at 0°C.
- Allow the mixture to warm to room temperature and then gently reflux for 2 hours until the evolution of gas ceases. The formation of 2,3-dimethoxybenzoyl chloride is complete.
- Remove the excess thionyl chloride and DCM under reduced pressure.
- Amidation Reaction:
  - Dissolve the crude acyl chloride in fresh anhydrous DCM.
  - In a separate flask, dissolve 2.2 equivalents of diethylamine and 1.2 equivalents of triethylamine (as an HCl scavenger) in anhydrous DCM.
  - Slowly add the acyl chloride solution to the diethylamine solution at 0°C with vigorous stirring.
  - Allow the reaction to stir at room temperature for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
- Work-up and Purification:
  - Wash the reaction mixture sequentially with water, 1M HCl, saturated NaHCO<sub>3</sub> solution, and finally, brine.
  - Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent in vacuo to yield the crude product.
  - Purify the crude **N,N-diethyl-2,3-dimethoxybenzamide** using column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain the pure compound.

Diagram: Synthesis Workflow



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Caption: Workflow for the synthesis and purification of **N,N-diethyl-2,3-dimethoxybenzamide**.

## Section 3: Analytical Validation and Molecular Weight Confirmation

Trustworthiness through Validation: Synthesizing a compound is incomplete without rigorous analytical confirmation of its identity, purity, and, critically, its molecular weight. This self-validating system ensures the material used in subsequent experiments is precisely what it is intended to be.

Key Analytical Techniques:

- **Mass Spectrometry (MS):** This is the most direct technique for confirming molecular weight. High-resolution mass spectrometry (HRMS) can provide an exact mass that is accurate to several decimal places, allowing for unambiguous elemental formula confirmation. For **N,N-diethyl-2,3-dimethoxybenzamide**, the expected molecular ion peak  $[M+H]^+$  would be observed at  $m/z$  238.1438.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1H$  and  $^{13}C$  NMR spectroscopy are used to elucidate the exact structure of the molecule. The chemical shifts, integration, and coupling patterns of the protons and carbons must be consistent with the proposed structure, providing orthogonal validation to the mass spectrometry data.

- High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the synthesized compound.<sup>[1][2]</sup> A pure sample should ideally show a single, sharp peak under various mobile phase conditions. This technique is crucial for ensuring that downstream experiments are not confounded by impurities.<sup>[1][2]</sup>

#### Experimental Protocol: HPLC-MS for Purity and MW Confirmation

Objective: To confirm the molecular weight and assess the purity of the synthesized **N,N-diethyl-2,3-dimethoxybenzamide**.

#### Instrumentation:

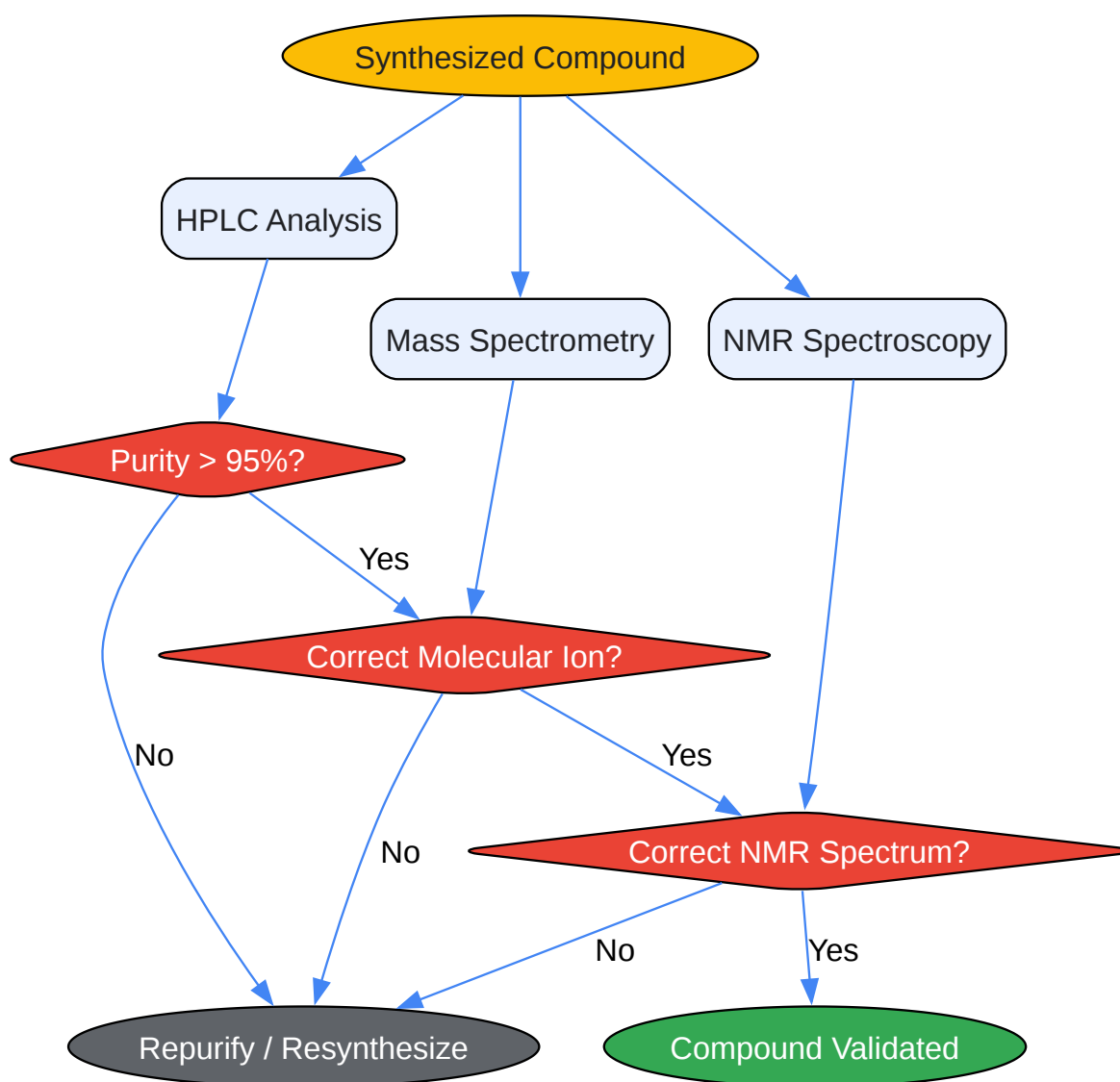
- HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
- Mass spectrometer with an electrospray ionization (ESI) source.

#### Procedure:

- Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in acetonitrile. Dilute to a working concentration of ~10  $\mu$ g/mL with the initial mobile phase.
- Chromatographic Conditions:
  - Mobile Phase A: Water with 0.1% Formic Acid.
  - Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  - Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
  - Flow Rate: 1.0 mL/min.
  - Injection Volume: 10  $\mu$ L.
- Mass Spectrometry Conditions:
  - Ionization Mode: Positive Electrospray Ionization (ESI+).

- Scan Range:m/z 100-500.
- Data Analysis: Extract the total ion chromatogram (TIC) to assess purity. Generate a mass spectrum for the major peak and identify the molecular ion ( $[M]^+$  or  $[M+H]^+$ ). Compare the observed m/z with the theoretical value (237.14 for  $[M]^+$ , 238.14 for  $[M+H]^+$ ).

Diagram: Analytical Validation Workflow



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## Sources

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